8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine
Description
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[321]octan-3-amine is a complex organic compound featuring a benzoxazole moiety fused with an azabicyclooctane structure
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-7-10-5-6-11(8-9)17(10)14-16-12-3-1-2-4-13(12)18-14/h1-4,9-11H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFLTHXFSXXACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from ortho-aminophenol and a carboxylic acid derivative under acidic conditions . The azabicyclooctane structure is then introduced through a series of cyclization reactions involving appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-(Benzo[d]oxazol-2-yl)phenol and 2-(Benzo[d]oxazol-2-yl)aniline share structural similarities with 8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine.
Azabicyclooctane Derivatives: Compounds such as 8-Azabicyclo[3.2.1]octane-3-amine and its substituted derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features of benzoxazole and azabicyclooctane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications .
Biological Activity
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole moiety fused with an azabicyclo[3.2.1]octane structure, which contributes to its unique chemical properties. The molecular formula is and it has a molecular weight of approximately 245.30 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1303657-40-0 |
| Molecular Weight | 245.30 g/mol |
| InChI Key | KIFLTHXFSXXACI-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Kappa Opioid Receptor Antagonism : Research indicates that this compound acts as a selective antagonist for the kappa opioid receptor (KOR), which is significant in pain modulation and has implications for treating addiction and mood disorders. The compound demonstrated an IC50 value of approximately 77 nM in inhibiting KOR activity, showcasing its potency compared to other opioid receptors .
- Inhibition of Biochemical Pathways : The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activities and potentially leading to therapeutic effects such as anticancer activity . This modulation can disrupt certain biochemical pathways that are crucial in disease progression.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
Case Study: Kappa Opioid Receptor Antagonism
In a study focused on the structure-activity relationship (SAR) of related compounds, modifications to the benzamide ring structure resulted in analogs with enhanced selectivity for KOR over mu and delta receptors . For instance, analog 6c exhibited improved potency with an IC50 of 20 nM against KOR, highlighting the importance of structural modifications in enhancing biological efficacy.
Anticancer Activity
The compound's potential anticancer properties were investigated through various assays that assessed cell viability and apoptosis induction in cancer cell lines. Initial findings suggest that the compound may inhibit cell proliferation through pathways involving apoptosis and cell cycle arrest . Further studies are required to elucidate the specific mechanisms involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
